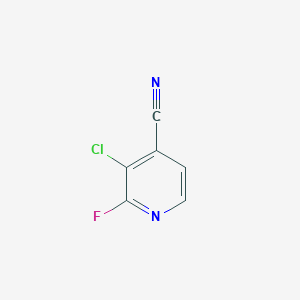
Pyrazine, 2-methoxy-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2-methoxy-5-(trifluoromethyl)-: is a heterocyclic aromatic organic compound. It features a pyrazine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-methoxy-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination and subsequent fluorination of pyrazine derivatives .
Industrial Production Methods: Industrial production of this compound often utilizes scalable methods that ensure high yield and purity. For instance, the synthesis of 2-chloro-5-trifluoromethoxypyrazine, a precursor, can be efficiently scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazine, 2-methoxy-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the methoxy or trifluoromethyl groups with other functional groups.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: It is being explored for its potential use in drug design and development .
Industry: In the industrial sector, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used in the production of advanced materials and as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of Pyrazine, 2-methoxy-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-trifluoromethyl-pyrazine: Similar in structure but with a methyl group instead of a methoxy group.
Trifluoromethoxypyrazines: A broader class of compounds with similar trifluoromethoxy substituents.
Uniqueness: Pyrazine, 2-methoxy-5-(trifluoromethyl)- is unique due to the combination of its methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability under various conditions .
Eigenschaften
Molekularformel |
C6H5F3N2O |
|---|---|
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
2-methoxy-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-3-10-4(2-11-5)6(7,8)9/h2-3H,1H3 |
InChI-Schlüssel |
GOYFQRQKJCAXEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(N=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




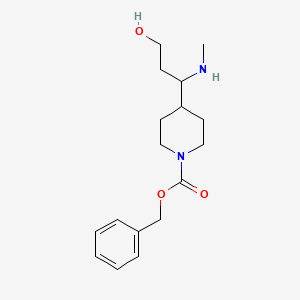
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
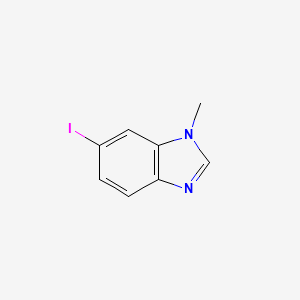
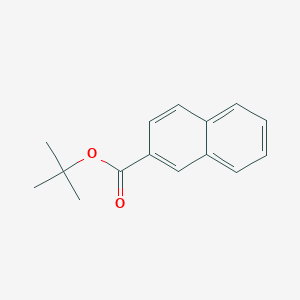
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)

![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)

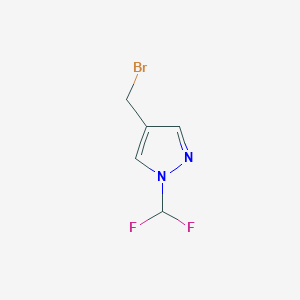
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
